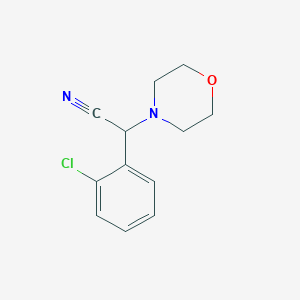

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile

Übersicht

Beschreibung

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound that features a chlorophenyl group and a morpholine ring attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with morpholine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Nitrile Group Reactivity

The nitrile group (-C≡N) is a versatile functional group capable of undergoing multiple transformations:

-

Hydrolysis : Conversion to amides or carboxylic acids under acidic or basic conditions. For example, nitriles in similar systems (e.g., cyanothioacetamide in ) have been shown to participate in cyclization reactions.

-

Addition Reactions : Potential nucleophilic additions (e.g., Grignard reagents, alcohols) to form substituted amines or amidines.

Morpholine Substituent Reactivity

Morpholine rings are susceptible to:

-

Ring-Opening Reactions : Under acidic or strongly basic conditions, the oxygen atom in morpholine can act as a leaving group, leading to cleavage of the ring.

-

Quaternization : Reaction with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts.

Electrophilic Substitution

The 2-chlorophenyl group may undergo:

-

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) : Replacement of the chlorine atom with nucleophiles (e.g., amines, alkoxides) under strongly basic or high-temperature conditions. This mechanism is analogous to reactions described for pyrimidine derivatives in , where chlorides were substituted via S<sub>N</sub>Ar.

-

Cross-Coupling Reactions : Potential use in Suzuki or Buchwald-Hartwig couplings if activated.

Reactivity with Amines

The compound may participate in Mannich-type reactions , as observed in for similar nitrile-containing systems. For example:

-

Reaction with aldehydes/ketones and primary amines to form β-enaminonitriles or polycyclic derivatives.

Catalytic Cyclization

In , nitriles were involved in cyclization reactions to form thieno[2,3-d]pyrimidines. While not directly applicable here, the nitrile group in this compound could similarly act as a nucleophile in cyclization events.

Biological Activity Considerations

Though not explicitly studied, the compound’s structural motifs (chlorophenyl, morpholine, nitrile) suggest potential applications in medicinal chemistry. For example, morpholine rings are common in CNS-active drugs, and nitriles can modulate enzyme activity (e.g., as in , where nitriles were part of NAPE-PLD inhibitors).

Key Observations from Sources

-

Source : Highlights nitrile participation in cyclization and Mannich reactions, though for structurally distinct compounds.

-

Source : Describes S<sub>N</sub>Ar reactions and amide coupling in pyrimidine derivatives, offering mechanistic parallels.

-

Source : Provides structural data but no reaction details for the target compound.

Limitations

The provided sources lack direct experimental data on 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile . The above analysis is based on functional group chemistry and indirect evidence from related systems. For definitive reaction pathways, experimental studies or literature specifically focused on this compound would be required.

This synthesis underscores the need for targeted experimental work to fully characterize the reactivity of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile has been investigated for its potential anti-cancer and anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression and inflammation pathways. For instance, research indicates that compounds with similar structures have shown significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses .

Enzyme Inhibition Studies

The compound's structural features suggest potential interactions with various enzymes, leading to its investigation as an enzyme inhibitor. Studies have shown that it may inhibit neurotransmitter uptake (e.g., dopamine and norepinephrine), indicating its potential role in treating neurological disorders .

Receptor Binding

Research indicates that this compound may bind to specific receptors involved in cellular signaling pathways. For example, it has been studied for its antagonistic effects on nicotinic acetylcholine receptors (nAChRs), which play a role in cognitive functions and neuroprotection .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated promising anti-cancer activity against various cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Neurological Effects

In vivo studies have shown that this compound can modulate behavioral responses associated with anxiety and depression in animal models, indicating its potential as a therapeutic agent for psychiatric disorders. The results suggest that the compound may influence neurotransmitter systems, providing insights into its mechanism of action .

Wirkmechanismus

The mechanism of action for compounds like 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile would depend on its specific biological target. It could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group and morpholine ring suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Chlorophenyl)-2-(piperidin-4-yl)acetonitrile: Similar structure but with a piperidine ring instead of morpholine.

2-(2-Chlorophenyl)-2-(pyrrolidin-4-yl)acetonitrile: Contains a pyrrolidine ring.

2-(2-Chlorophenyl)-2-(azepan-4-yl)acetonitrile: Features an azepane ring.

Uniqueness

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Biologische Aktivität

Overview

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group and a morpholine ring, which are known for their roles in various pharmacological applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the morpholine ring may facilitate binding to targets involved in various cellular pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer progression or inflammation.

- Receptor Binding : Its structural features suggest potential binding to receptors that modulate cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, showing a selective toxicity profile compared to non-cancerous cells .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | High |

| Related Compound | MDA-MB-231 | 0.126 | High |

| Positive Control (5-FU) | MCF-7 | 17.02 | Low |

Anti-inflammatory Activity

In vivo studies have suggested that the compound may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

Case Studies and Research Findings

- In vitro Cytotoxicity Studies :

- Docking Studies :

- Animal Models :

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGTVEDYSDLRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.